![molecular formula C8H7BrN2 B580360 4-Bromo-1-methyl-1H-benzo[d]imidazole CAS No. 1353679-63-6](/img/structure/B580360.png)
4-Bromo-1-methyl-1H-benzo[d]imidazole
Overview
Description
4-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 4-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromoaniline with formic acid and formaldehyde, followed by cyclization to form the benzimidazole ring. The reaction conditions often require a catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Typical conditions involve heating the reaction mixture in a suitable solvent such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while oxidation and reduction reactions can produce N-oxides or dehalogenated products, respectively.
Scientific Research Applications
4-Bromo-1-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-1-methyl-1H-benzo[d]imidazole exerts its effects involves its interaction with specific molecular targets. The bromine atom and the benzimidazole core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function.
Comparison with Similar Compounds
4-Bromo-1-methyl-1H-benzo[d]imidazole can be compared with other similar compounds such as:
4-Chloro-1-methyl-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine.
4-Fluoro-1-methyl-1H-benzo[d]imidazole: Contains a fluorine atom at the 4-position.
1-Methyl-1H-benzo[d]imidazole: Lacks the halogen substitution at the 4-position.
Uniqueness: The presence of the bromine atom at the 4-position imparts unique chemical reactivity and biological activity to this compound, distinguishing it from its analogs. This makes it a valuable compound for various applications in research and industry.
Biological Activity
4-Bromo-1-methyl-1H-benzo[d]imidazole (C8H7BrN2) is a nitrogenous heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H7BrN2
- Molecular Weight : Approximately 211.06 g/mol
- Structure : The compound features a bromine atom and a methyl group attached to the benzimidazole ring, contributing to its unique chemical behavior and potential biological activity.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antibacterial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MIC) indicating potent activity against these pathogens .
- Antimycobacterial Activity : It has demonstrated effectiveness against Mycobacterium smegmatis, suggesting potential use in treating mycobacterial infections .
- Antifungal Activity : The compound also exhibits antifungal properties, particularly against Candida albicans, making it relevant in the context of fungal infections .
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, although specific pathways require further exploration.
- Antitumor Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, particularly HepG2 liver cancer cells .
The biological activities of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially altering the pharmacokinetics of co-administered drugs.
- Cell Signaling Modulation : It affects cell signaling pathways by modulating transcription factors involved in gene expression related to cell proliferation and apoptosis. This modulation can lead to significant changes in cellular behavior .
- Cell Cycle Arrest : In cancer studies, treatment with this compound has resulted in cell cycle arrest at the G1 phase, indicating its potential as an anticancer agent by disrupting normal cell cycle progression .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Bromo-1-methyl-1H-benzo[d]imidazole, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized imidazole precursor. For example, bromination of 1-methyl-1H-benzimidazole using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux in a solvent such as carbon tetrachloride (CCl₄) or acetonitrile . Reaction optimization includes:
- Catalyst selection : AIBN enhances radical-mediated bromination efficiency.
- Solvent effects : Polar aprotic solvents improve solubility and reaction kinetics.
- Temperature control : Reflux conditions (~80°C) balance reactivity and side-product formation.
A comparative analysis of yields under varying conditions is shown below:
Brominating Agent | Catalyst | Solvent | Yield (%) |
---|---|---|---|
NBS | AIBN | CCl₄ | 75–85 |
Br₂ | None | CH₃CN | 60–70 |
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on:
- ¹H NMR : Key signals include the methyl group (δ ~3.8 ppm, singlet) and aromatic protons (δ ~7.2–8.0 ppm, multiplet) .
- ¹³C NMR : The brominated carbon (C-4) appears at δ ~110–115 ppm, distinct from non-brominated analogs.
- FTIR : Absorption bands for C-Br (590 cm⁻¹), C=N (1611 cm⁻¹), and aromatic C-H stretching (3084 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₈H₇BrN₂, m/z ≈ 210–212).
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:
- Frontier Molecular Orbitals (FMOs) : The bromine atom lowers the HOMO-LUMO gap, enhancing electrophilic reactivity .
- Natural Bond Orbital (NBO) Analysis : Charge distribution shows electron withdrawal at C-4 due to bromine, directing nucleophilic attacks to this position.
- Nonlinear Optical (NLO) Properties : Bromine and methyl groups increase polarizability, making the compound a candidate for optoelectronic applications .
Q. What strategies optimize substitution reactions at the bromine site for functionalization?
- Methodological Answer : The bromine atom serves as a reactive site for cross-coupling (e.g., Suzuki, Heck) or nucleophilic substitution. Key considerations:
- Catalytic Systems : Pd(PPh₃)₄ for Suzuki coupling with arylboronic acids in THF/H₂O (80°C, 12h) .
- Solvent Effects : DMF or DMSO enhances solubility of transition-metal catalysts.
- Leaving Group Stability : The methyl group at N-1 stabilizes the imidazole ring during substitution, reducing side reactions .
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
- Methodological Answer : Comparative studies with analogs (e.g., 4-Bromo-1-tosyl derivatives) reveal:
- Anticancer Activity : Methyl groups enhance lipophilicity, improving cell membrane permeability (IC₅₀: 7.82–10.21 µM for anticancer assays) .
- Enzyme Inhibition : The bromine atom increases steric bulk, affecting binding to kinase active sites (e.g., EGFR inhibition) .
A structure-activity relationship (SAR) table highlights substituent effects:
Substituent at N-1 | Bioactivity (IC₅₀, µM) | Target |
---|---|---|
Methyl | 7.82–10.21 | EGFR Kinase |
Tosyl | 12.5–15.0 | CYP450 Enzymes |
Benzyl | >20 | N/A |
Q. What crystallographic tools are recommended for resolving structural ambiguities in derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using software like SHELXL (for refinement) and Mercury CSD (for visualization) provides precise bond lengths/angles. For example:
- C-Br Bond Length : ~1.89–1.91 Å, consistent with sp²-hybridized carbons .
- Torsional Angles : Methyl group orientation affects crystal packing and solubility .
Q. Data Contradiction Analysis
- Discrepancy in Bioactivity : Some studies report higher anticancer activity for methyl-substituted analogs compared to tosyl derivatives. This may arise from differences in cell-line specificity or assay conditions (e.g., pH, serum content) .
- Synthetic Yields : Yields vary with solvent choice (CCl₄ vs. CH₃CN) due to solvent polarity effects on radical stability .
Properties
IUPAC Name |
4-bromo-1-methylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJWIWNNDYLKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353679-63-6 | |
Record name | 4-bromo-1-methyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.